molecular formula C6H10 B074388 3,3,6,6-Tetradeuteriocyclohexene CAS No. 1521-56-8

3,3,6,6-Tetradeuteriocyclohexene

Cat. No. B074388
CAS RN: 1521-56-8
M. Wt: 86.17 g/mol
InChI Key: HGCIXCUEYOPUTN-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3,6,6-Tetradeuteriocyclohexene is a deuterated cyclohexene compound that has been widely used in scientific research. The deuterium atoms in the molecule have unique properties that make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 3,3,6,6-Tetradeuteriocyclohexene is related to the unique properties of deuterium atoms. Deuterium atoms have a higher mass than hydrogen atoms, which affects the physical and chemical properties of the molecule. This can lead to changes in the reactivity, stability, and binding affinity of the molecule, which can affect its biological activity.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,3,6,6-Tetradeuteriocyclohexene are related to its ability to alter the properties of biomolecules. For example, it has been shown to affect the activity of enzymes involved in lipid metabolism, such as fatty acid synthase and acetyl-CoA carboxylase. It has also been shown to affect the structure and function of cell membranes, which can affect the transport of molecules across the membrane.

Advantages And Limitations For Lab Experiments

One advantage of using 3,3,6,6-Tetradeuteriocyclohexene in lab experiments is its ability to provide deuterium-labeled compounds, which can be used to study metabolic pathways and drug metabolism. Another advantage is its ability to alter the physical and chemical properties of molecules, which can be useful in drug design and development. However, one limitation is the cost and availability of deuterium gas, which can limit its use in some experiments.

Future Directions

For its use include the development of new synthetic methods, application in drug design and development, and metabolic studies.

Synthesis Methods

The synthesis of 3,3,6,6-Tetradeuteriocyclohexene involves the deuterium exchange reaction between cyclohexene and deuterium gas. The reaction is carried out under high pressure and high temperature conditions using a catalyst such as palladium on carbon. The resulting product is a deuterated cyclohexene compound with four deuterium atoms at the 3 and 6 positions.

Scientific Research Applications

3,3,6,6-Tetradeuteriocyclohexene has been used in a wide range of scientific research applications. In organic chemistry, it has been used as a deuterium source in various reactions, including hydrogenation, dehydrogenation, and isomerization. In biochemistry, it has been used to study the metabolism and biosynthesis of fatty acids, cholesterol, and other lipids. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs.

properties

CAS RN

1521-56-8

Product Name

3,3,6,6-Tetradeuteriocyclohexene

Molecular Formula

C6H10

Molecular Weight

86.17 g/mol

IUPAC Name

3,3,6,6-tetradeuteriocyclohexene

InChI

InChI=1S/C6H10/c1-2-4-6-5-3-1/h1-2H,3-6H2/i3D2,4D2

InChI Key

HGCIXCUEYOPUTN-KHORGVISSA-N

Isomeric SMILES

[2H]C1(CCC(C=C1)([2H])[2H])[2H]

SMILES

C1CCC=CC1

Canonical SMILES

C1CCC=CC1

synonyms

Cyclohexene-3,3,6,6-d4

Origin of Product

United States

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